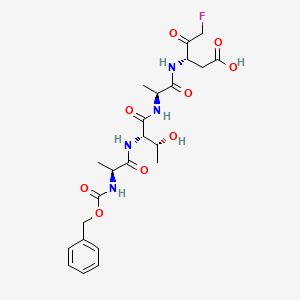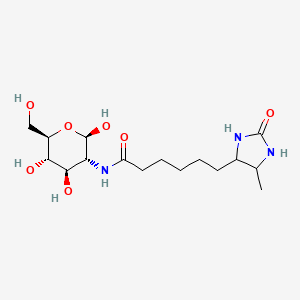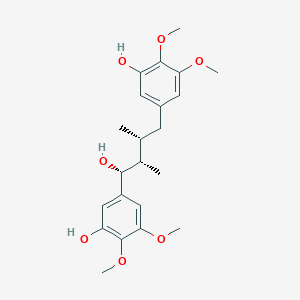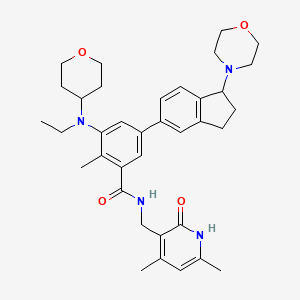
Z-YVAD-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tyr-Val-Ala-Asp-p-nitroanilide, commonly known as Z-YVAD-pNA, is a chromogenic substrate specifically designed for caspase-1. Caspase-1 is a cysteine protease involved in the inflammatory response and apoptosis. The compound is widely used in biochemical assays to measure caspase-1 activity by releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Val-Ala-Asp-p-nitroanilide involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, valine, alanine, and aspartic acid, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step involves the attachment of p-nitroaniline to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-Tyr-Val-Ala-Asp-p-nitroanilide follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. The final product is lyophilized and stored at -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Z-Tyr-Val-Ala-Asp-p-nitroanilide primarily undergoes hydrolysis when acted upon by caspase-1. The hydrolysis reaction cleaves the peptide bond between aspartic acid and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of active caspase-1 enzyme. The reaction is typically carried out in a buffer solution at physiological pH (7.4) and temperature (37°C). Common buffers used include phosphate-buffered saline (PBS) and Tris-HCl .
Major Products Formed
The major product formed from the hydrolysis of Z-Tyr-Val-Ala-Asp-p-nitroanilide is p-nitroaniline. This compound exhibits a strong absorbance at 405 nm, allowing for easy quantification of caspase-1 activity .
Aplicaciones Científicas De Investigación
Z-Tyr-Val-Ala-Asp-p-nitroanilide is extensively used in scientific research to study the activity of caspase-1. Its applications span various fields, including:
Chemistry: Used in enzymatic assays to measure caspase-1 activity and study enzyme kinetics.
Biology: Employed in cell-based assays to investigate the role of caspase-1 in apoptosis and inflammation.
Industry: Applied in the development of diagnostic kits for detecting caspase-1 activity in clinical samples.
Mecanismo De Acción
Z-Tyr-Val-Ala-Asp-p-nitroanilide functions as a substrate for caspase-1. Upon binding to the active site of caspase-1, the enzyme cleaves the peptide bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified spectrophotometrically. The activity of caspase-1 can thus be measured based on the amount of p-nitroaniline produced .
Comparación Con Compuestos Similares
Similar Compounds
Ac-Tyr-Val-Ala-Asp-p-nitroanilide: Another chromogenic substrate for caspase-1, differing by the presence of an acetyl group instead of a benzyloxycarbonyl (Z) group.
Ac-Asp-Glu-Val-Asp-p-nitroanilide: A substrate for caspase-3, used to measure caspase-3 activity.
Uniqueness
Z-Tyr-Val-Ala-Asp-p-nitroanilide is unique due to its high specificity for caspase-1. The presence of the benzyloxycarbonyl group enhances its cell permeability, making it more effective in cell-based assays compared to other substrates .
Propiedades
Fórmula molecular |
C35H40N6O11 |
|---|---|
Peso molecular |
720.7 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H40N6O11/c1-20(2)30(40-33(47)27(17-22-9-15-26(42)16-10-22)39-35(49)52-19-23-7-5-4-6-8-23)34(48)36-21(3)31(45)38-28(18-29(43)44)32(46)37-24-11-13-25(14-12-24)41(50)51/h4-16,20-21,27-28,30,42H,17-19H2,1-3H3,(H,36,48)(H,37,46)(H,38,45)(H,39,49)(H,40,47)(H,43,44)/t21-,27-,28-,30-/m0/s1 |
Clave InChI |
DYQRJLIEZNWNAJ-BGCOULCTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)



![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)


![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)
